molecular formula C17H12FNO3S B6361431 1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 881673-33-2

1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B6361431
CAS No.: 881673-33-2
M. Wt: 329.3 g/mol
InChI Key: WGDZTZNXDKMYMD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a fluoro-benzenesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzenesulfonyl chloride, which is then reacted with a suitable pyrrole derivative under controlled conditions to introduce the sulfonyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The fluoro-benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the fluoro-benzenesulfonyl and aldehyde groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c18-15-6-8-16(9-7-15)23(21,22)19-11-13(12-20)10-17(19)14-4-2-1-3-5-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDZTZNXDKMYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using {1-[(4-fluorophenyl)sulfonyl]-5-phenyl-1H-pyrrol-3-yl}methanol (405 mg), tetra-n-propylammonium perruthenate (42 mg), N-methylmorpholine N-oxide (247 mg) and molecular sieves 4A powder (1.0 g), a procedure as in Reference Example 6 was performed to give the title compound as a brown oil (yield 321 mg, 80%).
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
powder
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
42 mg
Type
catalyst
Reaction Step Five
Yield
80%

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